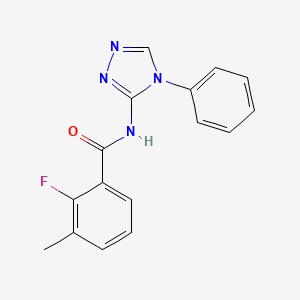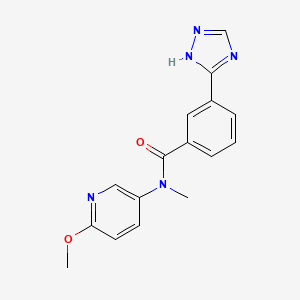
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has attracted the attention of researchers due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse biological properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Additionally, it has shown promising results in various in vitro and in vivo studies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are essential for drug development.
Future Directions
There are several future directions for the study of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine. One direction is the evaluation of its toxicity and pharmacokinetics in animal models. Another direction is the development of analogs with improved biological activities and pharmacokinetic properties. Additionally, the study of its mechanism of action and its interaction with key enzymes and proteins can provide valuable insights for drug development.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine can be achieved through various methods. One of the most common methods is the reaction of furfural with 3-methyl-1-butylhydrazine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with cyanogen bromide to produce the target compound. Other methods include the reaction of furfural with hydrazine hydrate followed by the reaction with 3-methyl-1-butanol and oxalyl chloride.
Scientific Research Applications
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine has been studied for its potential biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis and evaluation of this compound for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising anticancer activity against various cancer cell lines such as breast, lung, and colon cancer.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)5-6-11-14-15-12(17-11)13-8-10-4-3-7-16-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNMQKCFWXDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)

![2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)
![3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B7641541.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)

![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)